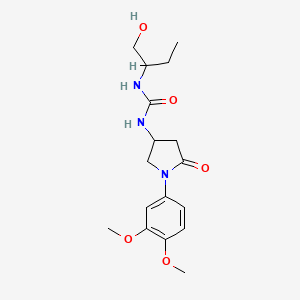

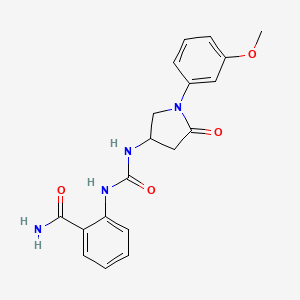

![molecular formula C13H15N3O2S B2997554 N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941875-37-2](/img/structure/B2997554.png)

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles can be characterized by various spectral analyses . For example, the proton NMR spectrum of a 1,3,4-oxadiazole derivative was reported to have signals at δ 3.33 and 5.78 ppm values .Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their biological potential . For instance, acylation of the amino group of oxadiazoles with some acid chlorides has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can be determined using techniques such as FT-IR, LCMS, and NMR spectral techniques .科学的研究の応用

Anticancer Activity

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide and its derivatives have been studied for their potential in anticancer treatments. Research has shown that certain synthesized compounds in this category exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have been compared to etoposide, a reference drug, and some derivatives showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Properties

Some derivatives of this compound have shown promising antimicrobial and antitubercular activities. This includes antibacterial activity against Staphylococcus aureus and significant antioxidant activity. Additionally, some compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis, indicating their potential as lead molecules in drug development (Karanth et al., 2019).

Corrosion Inhibition

Research has explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. Studies have assessed their ability to protect mild steel in sulphuric acid environments. The findings suggest that these compounds can form protective layers on steel surfaces, demonstrating their utility in industrial applications (Ammal et al., 2018).

Antiarrhythmic Activity

Certain 1,3,4-oxadiazole derivatives have been studied for their potential as Class III antiarrhythmic agents. These compounds have shown efficacy in vitro and in vivo, with some demonstrating the ability to restore sinus rhythm and terminate ventricular fibrillation in animal models (Ellingboe et al., 1992).

作用機序

Target of Action

It is known that 1,3,4-oxadiazoles, a key structural component of this compound, have been widely studied due to their broad range of chemical and biological properties . They have been found to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

1,3,4-oxadiazoles, which are part of the compound’s structure, are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The compound likely interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad biological activities of 1,3,4-oxadiazoles , it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.

Pharmacokinetics

Most amides, a class of compounds to which this compound belongs, are known to be solids at room temperature and have high boiling points . Amides of six or fewer carbon atoms are soluble in water , which could potentially impact the compound’s bioavailability.

Result of Action

Based on the known activities of 1,3,4-oxadiazoles , the compound may exert effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.

Safety and Hazards

将来の方向性

The future directions for research on 1,3,4-oxadiazoles could involve the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

特性

IUPAC Name |

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYSDVCSITANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)

![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)

![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)

![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)